Cas no 1370452-93-9 (3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid)

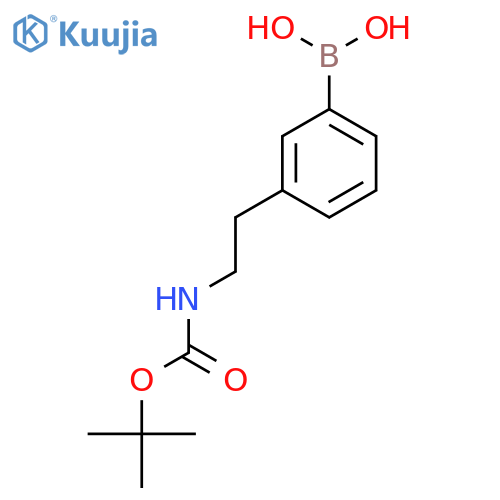

1370452-93-9 structure

商品名:3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid

CAS番号:1370452-93-9

MF:C13H20BNO4

メガワット:265.11320400238

MDL:MFCD10697432

CID:4785326

3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid 化学的及び物理的性質

名前と識別子

-

- (3-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid

- (3-(2-[(TERT-BUTOXYCARBONYL)AMINO]ETHYL)PHENYL)BORONIC ACID

- 3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid

- AB59601

- [3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid

- 3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid

-

- MDL: MFCD10697432

- インチ: 1S/C13H20BNO4/c1-13(2,3)19-12(16)15-8-7-10-5-4-6-11(9-10)14(17)18/h4-6,9,17-18H,7-8H2,1-3H3,(H,15,16)

- InChIKey: BHXCQHFWXIWLBR-UHFFFAOYSA-N

- ほほえんだ: O(C(NCCC1C=CC=C(B(O)O)C=1)=O)C(C)(C)C

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 291

- トポロジー分子極性表面積: 78.8

3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T179380-2500mg |

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid |

1370452-93-9 | 2500mg |

$ 1935.00 | 2022-06-02 | ||

| Matrix Scientific | 173966-10g |

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid |

1370452-93-9 | 10g |

$1872.00 | 2023-09-10 | ||

| Enamine | EN300-4353967-0.5g |

[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]boronic acid |

1370452-93-9 | 95.0% | 0.5g |

$699.0 | 2025-03-15 | |

| Enamine | EN300-4353967-10.0g |

[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]boronic acid |

1370452-93-9 | 95.0% | 10.0g |

$3131.0 | 2025-03-15 | |

| Enamine | EN300-4353967-2.5g |

[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]boronic acid |

1370452-93-9 | 95.0% | 2.5g |

$1428.0 | 2025-03-15 | |

| Enamine | EN300-4353967-0.1g |

[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]boronic acid |

1370452-93-9 | 95.0% | 0.1g |

$640.0 | 2025-03-15 | |

| TRC | T179380-1000mg |

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid |

1370452-93-9 | 1g |

$ 970.00 | 2022-06-02 | ||

| Matrix Scientific | 173966-1g |

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid |

1370452-93-9 | 1g |

$540.00 | 2023-09-10 | ||

| TRC | T179380-500mg |

3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid |

1370452-93-9 | 500mg |

$ 585.00 | 2022-06-02 | ||

| Enamine | EN300-4353967-0.05g |

[3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenyl]boronic acid |

1370452-93-9 | 95.0% | 0.05g |

$612.0 | 2025-03-15 |

3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

1370452-93-9 (3-{2-(tert-Butoxycarbonyl)aminoethyl}phenylboronic acid) 関連製品

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 249916-07-2(Borreriagenin)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量